1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation or other suitable methods.
Introduction of the Methoxyazetidinyl Group: The methoxyazetidinyl group is introduced via a nucleophilic substitution reaction, often using azetidine derivatives.
Coupling with Methanesulfonamide: The final step involves the coupling of the intermediate with methanesulfonamide under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of derivatives with altered functional groups.
Scientific Research Applications
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide can be compared with similar compounds, such as:
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares structural similarities but differs in its biological activity and applications.
1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid:
4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-quinoline: This compound also contains a fluorophenyl group and is studied for its pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-16-10-20(11-16)15-8-6-14(7-9-15)19-24(21,22)12-13-4-2-3-5-17(13)18/h2-9,16,19H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNAEUIPUMNXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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